

An In-depth Technical Guide to the Spectroscopic Profile of 6-(Cyanomethyl)nicotinonitrile

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Compound of Interest

Compound Name: **6-(Cyanomethyl)nicotinonitrile**

Cat. No.: **B580303**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-(Cyanomethyl)nicotinonitrile** (CAS No. 1000516-33-5), a molecule of interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, this guide furnishes detailed, standardized experimental protocols for the acquisition of high-quality spectroscopic data for this and similar nicotinonitrile derivatives. A generalized synthetic workflow for nicotinonitrile compounds is also presented visually.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of **6-(Cyanomethyl)nicotinonitrile**. These predictions are based on the analysis of substituent effects on the pyridine ring and known spectral data for related nitrile-containing compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted ^1H and ^{13}C NMR data are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data for **6-(Cyanomethyl)nicotinonitrile**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.85 - 9.00	d	~2.0
H-4	8.10 - 8.25	dd	~8.0, ~2.0
H-5	7.60 - 7.75	d	~8.0
-CH ₂ -	4.10 - 4.25	s	-

Table 2: Predicted ^{13}C NMR Data for **6-(Cyanomethyl)nicotinonitrile**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	152.0 - 154.0
C-3 (CN)	116.0 - 118.0
C-4	139.0 - 141.0
C-5	128.0 - 130.0
C-6	145.0 - 147.0
-CH ₂ -	20.0 - 22.0
-CH ₂ -CN	117.0 - 119.0

Predicted Infrared (IR) Spectroscopy Data

The predicted key infrared absorption bands for **6-(Cyanomethyl)nicotinonitrile** are listed below. These are based on characteristic vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for **6-(Cyanomethyl)nicotinonitrile**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch (-CH ₂ -)	2950 - 2850	Medium
Nitrile (C≡N) Stretch	2240 - 2220	Medium-Strong
Aromatic C=C and C=N Stretch	1600 - 1450	Medium-Strong
C-H Bend	1475 - 1370	Medium

Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **6-(Cyanomethyl)nicotinonitrile** (C₈H₅N₃), which is approximately 143.15 g/mol .

Table 4: Predicted Key Mass Spectrum Fragments for **6-(Cyanomethyl)nicotinonitrile**

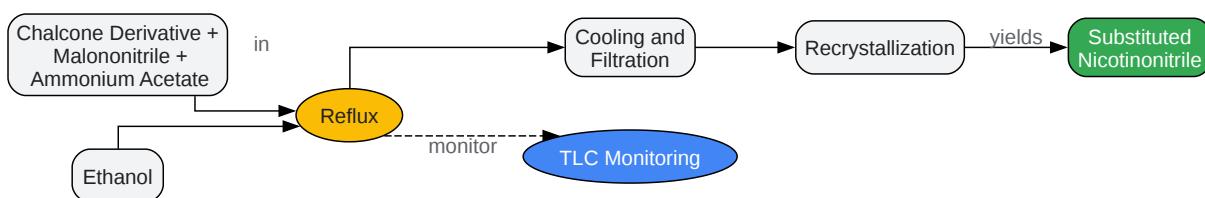
m/z	Predicted Fragment	Notes
143	[C ₈ H ₅ N ₃] ⁺	Molecular Ion Peak
116	[M - HCN] ⁺	Loss of hydrogen cyanide from the nicotinonitrile ring
103	[M - CH ₂ CN] ⁺	Loss of the cyanomethyl radical
76	[C ₅ H ₄ N] ⁺	Pyridine ring fragment

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **6-(Cyanomethyl)nicotinonitrile** and related compounds.

General Synthesis of Substituted Nicotinonitriles

A common method for the synthesis of substituted nicotinonitriles involves a multi-component reaction. For instance, a chalcone derivative can be reacted with malononitrile in the presence of a base like ammonium acetate. The reaction mixture is typically refluxed in a suitable solvent such as ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.



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A generalized workflow for the synthesis of substituted nicotinonitriles.

NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0.00 ppm.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~12 ppm.
 - Number of Scans: 16-64.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:

- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Spectral Width: ~220 ppm.
- Number of Scans: 1024-4096.
- Temperature: 298 K.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

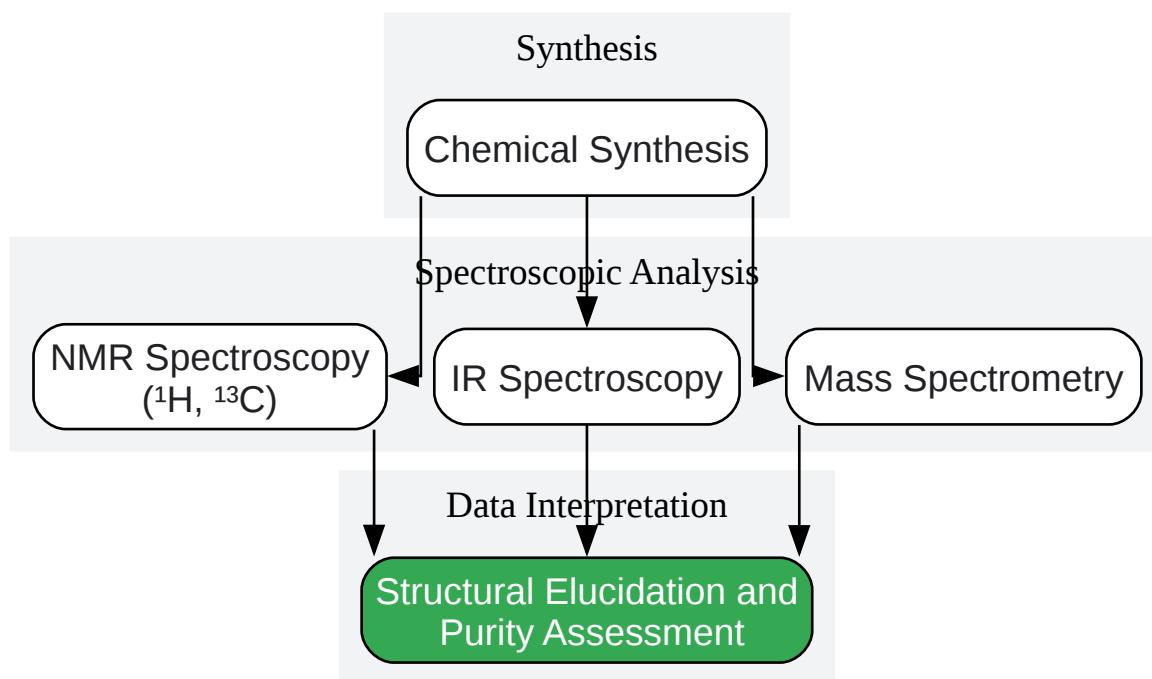
IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Further dilute an aliquot of this solution to a final concentration of ~10 $\mu\text{g/mL}$.
- Data Acquisition:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing aromatic compounds.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.



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Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **6-(Cyanomethyl)nicotinonitrile**, which can serve as a valuable reference for its identification and characterization in future research. The detailed experimental protocols offer a standardized approach for obtaining and confirming these spectral properties. As experimental data for this compound becomes available, this guide can be updated to provide a direct comparison and further validate the predicted values.

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